1-(6-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide
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Description
Molecular Structure Analysis
Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
Imidazole, a part of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Synthesis and Chemistry in Antitumor Applications : One research area involves the synthesis and chemical properties of similar compounds for potential antitumor applications. For example, Stevens et al. (1984) described the synthesis of imidazotetrazines, which have shown curative activity against certain types of leukemia. These compounds, including variations like "8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one," could act as prodrugs and have relevance in cancer treatment (Stevens et al., 1984).
Chemical Structure and Reactions : Ahmed et al. (2018) conducted research on the synthesis, reactions, and spectral characterization of novel derivatives similar to the specified compound. They explored the chemical structures and properties of these derivatives, providing valuable insights into their potential applications in various fields (Ahmed et al., 2018).
Antimicrobial Evaluation : Bhuiyan et al. (2006) investigated the synthesis of new thienopyrimidine derivatives and evaluated their antimicrobial properties. This research highlights the potential of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Potential as Antiulcer Agents : Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines, which are chemically related to the compound , for their potential use as antiulcer agents. Although they didn't show significant antisecretory activity, some demonstrated cytoprotective properties, suggesting a potential application in gastrointestinal therapeutics (Starrett et al., 1989).
Antitumor Drug Development : Wang et al. (1997) described a new route to the antitumor drug temozolomide, emphasizing the importance of imidazole-carboxamide derivatives in drug development. This research indicates the relevance of compounds like the one in the synthesis of important pharmaceuticals (Wang et al., 1997).
Properties
IUPAC Name |
1-[6-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-ethylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c1-3-21-19(28)15-9-26(11-22-15)16-6-7-18(25-24-16)29-10-17(27)23-14-5-4-12(2)8-13(14)20/h4-9,11H,3,10H2,1-2H3,(H,21,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDZTPGHEQJFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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